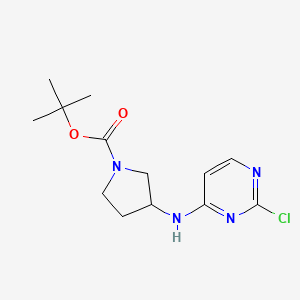

tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS: 945895-38-5) is a pyrrolidine-based compound with a 2-chloropyrimidine substituent. Its molecular formula is C₁₃H₁₉ClN₄O₂ (MW: 298.77 g/mol), and it is stored under dry conditions at 2–8°C . The compound is synthesized via nucleophilic substitution between pyrrolidine precursor 3.19 and 2-chloro-4-aminopyrimidine, yielding a high purity product (94.9%) after chromatographic purification . Key spectral data include:

Properties

IUPAC Name |

tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIRYBGAJOOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Pyrimidine Moiety: The 2-chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloropyrimidine moiety.

Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation or reduction reactions to modify its functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Substitution: Products with different substituents on the pyrimidine ring.

Oxidation/Reduction: Modified pyrrolidine derivatives.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

The applications of tert-butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate in scientific research are beginning to emerge, particularly in the context of medicinal chemistry. This compound, characterized by its unique structural features, serves as a building block in the synthesis of complex molecules with potential biological activities .

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 298.77 g/mol . It contains a chloropyrimidine ring system linked to a pyrrolidine moiety, with a tert-butyl carbamate protecting group attached to the pyrrolidine nitrogen . The presence of the chlorine atom on the pyrimidine ring allows for further chemical modifications, such as nucleophilic aromatic substitutions, which are vital in creating diverse chemical libraries .

Research Applications

While specific applications of this compound are not extensively documented, its derivatives and related compounds have been explored in several areas:

As a Building Block for NAPE-PLD Inhibitors

Pyrimidine-4-carboxamides, which can be synthesized using building blocks similar to this compound, have been identified as inhibitors of NAPE-PLD (N-Acylphosphatidylethanolamine phospholipase D) . NAPE-PLD is an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators . Inhibitors of NAPE-PLD have potential therapeutic applications in modulating emotional behavior and other physiological processes .

Kinase Inhibitors

Pyrimidines, including this compound, are used in the synthesis of kinase inhibitors . Kinases such as PfGSK3 and PfPK6 are drug targets for antimalarial therapy . These kinases are essential for the survival and propagation of the parasite Plasmodium during its blood and liver stages .

Synthesis of Diarylpyrimidines

This compound can be used to synthesize diarylpyrimidine derivatives . Diarylpyrimidines are a class of compounds known for their activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . These compounds bind to the reverse transcriptase enzyme and inhibit its activity, thereby preventing the replication of the HIV-1 virus .

Tables of analogs

Table 1: Structure–Activity Relationship (SAR) Analysis of R3 Analogues

| Compound | R3 Substituent | pIC50 | IC50 (nM) |

|---|---|---|---|

| 1 | (S)-3-hydroxypyrrolidine | 7.14 | 72 |

| 2 | Morpholine | N/A | N/A |

Table 2: In Vitro Enzymatic Activity of 4-Substituted Pyrimidine Analogues on PfGSK3 and PfPK6

| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

|---|---|---|

| 23d | 172 | 11 |

| 23e | 97 | 8 |

| 18h | 698 | N/A |

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations and Their Implications

The compound is compared to analogs with modifications in:

Heterocyclic core (pyrrolidine vs. piperidine).

Substituents on the pyrimidine ring (chloro, methoxy, bromo).

Stereochemistry (racemic vs. enantiopure forms).

Linker groups (direct amino vs. aminomethyl bridges).

Table 1: Comparative Data for Selected Analogs

*Estimated based on piperidine core.

Detailed Comparisons

Pyrrolidine vs. Piperidine Core

The piperidine analog (3.27) replaces the 5-membered pyrrolidine ring with a 6-membered piperidine. However, its lower synthesis yield (86% vs. 94.9% for the target compound) suggests challenges in ring closure or purification .

Substituent Effects

- Chloro vs.

- Bromo and Silyl Modifications : Bromo-substituted analogs (e.g., CAS: 945895-38-5 derivatives in ) offer heavier halogens for radiolabeling or Suzuki couplings, while silyl-protected variants (e.g., tert-butyldimethylsilyloxy) enhance stability during synthesis .

Stereochemical Considerations

The (R)-enantiomer (CAS: 1421022-09-4) introduces chirality, which could significantly alter pharmacological activity. For example, enantiopure compounds often exhibit higher receptor selectivity but require asymmetric synthesis methods, increasing complexity .

Linker Modifications

The aminomethyl derivative (CAS: 1420972-53-7) adds a methylene bridge between the pyrrolidine and pyrimidine. This extension may improve solubility by reducing planarity but could also sterically hinder interactions with flat binding pockets .

Research and Application Insights

- Biological Activity : The target compound’s 2-chloropyrimidine group is critical for mimicking adenine in kinase inhibitors, while pyrrolidine’s rigidity supports scaffold stability .

- Synthetic Utility : High-yield synthesis (94.9%) makes the target compound preferable for scale-up compared to lower-yielding analogs like the piperidine derivative .

- Storage and Stability : The target compound’s requirement for cold storage (2–8°C) contrasts with silyl-protected analogs (), which may have enhanced shelf life at room temperature .

Biological Activity

tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, emphasizing its relevance in drug development and therapeutic applications.

- Molecular Formula : C13H19ClN4O2

- Molecular Weight : 298.77 g/mol

- CAS Number : 945895-40-9

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : Reaction of 2-chloropyrimidine with methylamine yields 2-chloropyrimidin-4-yl(methyl)amine.

- Final Product Formation : This intermediate is then reacted with tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate under basic conditions to produce the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety facilitates hydrogen bonding and other interactions with active sites, while the pyrrolidine ring contributes to structural stability. This interaction can modulate the activity of target molecules, leading to various biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds structurally similar to tert-butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine can act as antioxidants, reducing oxidative stress in cellular models. For instance, related compounds have demonstrated the ability to alleviate oxidative stress induced by oxygen-glucose deprivation/reperfusion in neuroblastoma cells, suggesting a potential neuroprotective effect .

Anticancer Potential

Research has indicated that pyrimidine derivatives possess anticancer properties. Compounds with similar structures have been reported to inhibit cell proliferation and migration in various cancer cell lines, including epidermal carcinoma cells . This suggests that tert-butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine may also exhibit anticancer effects.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the pyrimidine ring is known to enhance binding affinity towards certain targets, which could be exploited for therapeutic purposes .

Case Studies

- Neuroprotective Effects : A study on a related compound indicated significant reductions in apoptosis and oxidative stress markers in neuroblastoma cells following treatment with the compound, implicating its potential for neuroprotection during ischemic events .

- Anticancer Activity : Another study highlighted that pyrimidine derivatives could significantly inhibit the growth of A431 vulvar epidermal carcinoma cells, showcasing their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic conditions for preparing tert-butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate?

The compound is synthesized via nucleophilic substitution between 3-aminopyrrolidine-1-carboxylate and 2-chloropyrimidin-4-amine. Optimal conditions include:

- Solvent : Isopropyl alcohol (i-PrOH) at 55°C for 5 hours.

- Base : DIPEA (N,N-diisopropylethylamine) in a 1.5:1 molar ratio relative to the amine starting material.

- Purification : Column chromatography using a gradient of dichloromethane (DCM) and methanol (MeOH), achieving a yield of ~95% .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Respiratory protection (N95 mask), nitrile gloves, and safety goggles.

- Facility Requirements : Ensure access to eyewash stations and washing facilities.

- Storage : Store in a cool, dry environment away from ignition sources .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : H-NMR (400 MHz, CDCl) and C-NMR (101 MHz) confirm structural integrity, with peaks at δ 7.98 (pyrimidine proton) and δ 163.14 (carbonyl carbon) .

- High-Resolution Mass Spectrometry (HRMS) : [M+H] observed at m/z 299.1275 (calculated: 299.1269) .

Q. What are the physical properties of the compound?

- Appearance : Pale yellow crystalline solid.

- Melting Point : 126.1–130.1°C.

- Solubility : Soluble in chlorinated solvents (e.g., DCM) and alcohols (e.g., MeOH) .

Q. How can reaction byproducts be minimized during synthesis?

- Temperature Control : Maintain reaction at 55°C to avoid side reactions (e.g., over-alkylation).

- Stoichiometry : Use a slight excess of 2-chloropyrimidin-4-amine (1.1:1 molar ratio) to drive the reaction to completion .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural validation?

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyrrolidine ring signals (δ 3.73–3.08 ppm).

- X-ray Crystallography : If single crystals are obtained (via slow evaporation in DCM/MeOH), use SHELXL for refinement to confirm stereochemistry .

Q. What mechanistic insights explain the nucleophilic substitution in this synthesis?

- The reaction proceeds via an SAr mechanism, where the pyrrolidine amine attacks the electron-deficient C2 position of the chloropyrimidine ring.

- DIPEA acts as both a base (deprotonating the amine) and a catalyst, enhancing nucleophilicity .

Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s reactivity?

- Protection : The Boc group stabilizes the pyrrolidine nitrogen, preventing undesired side reactions (e.g., oxidation).

- Deprotection : Under acidic conditions (e.g., HCl/dioxane), the Boc group is cleaved to generate a free amine for downstream functionalization .

Q. What strategies improve crystallization for X-ray analysis?

Q. How can HRMS data discrepancies (observed vs. calculated) be addressed?

- Isotopic Pattern Analysis : Confirm the presence of chlorine (natural abundance: Cl 75%, Cl 25%) to validate the molecular ion cluster.

- Calibration : Use internal standards (e.g., sodium trifluoroacetate) to correct mass accuracy .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.